![molecular formula C18H23N3 B3868203 4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B3868203.png)
4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-6H-cyclopenta[g]quinoline
Overview
Description
4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-6H-cyclopenta[g]quinoline is a complex organic compound with the molecular formula C15H19N3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a piperazine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-6H-cyclopenta[g]quinoline typically involves multiple steps. One common method includes the reaction of 4-methylpiperazine with a quinoline derivative under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinoline derivatives.
Scientific Research Applications
4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-6H-cyclopenta[g]quinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-6H-cyclopenta[g]quinoline involves its interaction with specific molecular targets. The piperazine ring allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 4-methyl-2-(4-methylpiperazin-1-yl)quinoline
- 4-hydroxy-2-quinoline
- 4-methylquinoline
Compared to these compounds, 4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-6H-cyclopenta[g]quinoline is unique due to its additional piperazine ring, which enhances its chemical reactivity and potential biological activities .
Properties
IUPAC Name |
4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-6H-cyclopenta[g]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c1-13-10-18(21-8-6-20(2)7-9-21)19-17-12-15-5-3-4-14(15)11-16(13)17/h10-12H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKDUJBQLZRDPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C3CCCC3=C2)N4CCN(CC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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